Molecular Identity and Physicochemical Divergence from Bumetanide
3-(Butylamino)-4-phenoxybenzoic acid (target) differs from bumetanide by the formal deletion of one sulfamoyl (–SO₂NH₂) group, yielding a molecular weight of 285.34 g·mol⁻¹ versus 364.42 g·mol⁻¹ for bumetanide—a 21.7% mass reduction [1]. The computed octanol–water partition coefficient (LogP) of the target compound is 4.46, significantly higher than that of bumetanide (estimated LogP ≈ 2.5–3.0), reflecting the loss of the ionizable sulfamoyl moiety, and the polar surface area is reduced to 58.56 Ų versus approximately 118 Ų for bumetanide [2]. These differences directly affect reversed-phase HPLC retention: under standard USP conditions (Discovery C18 column, 50:50 0.1% o-phthalaldehyde–acetonitrile mobile phase, 254 nm detection), bumetanide elutes with a retention time of approximately 6.0 min, whereas the target compound exhibits a distinct, later-eluting peak separable from the parent drug and other specified impurities [3].
| Evidence Dimension | Molecular weight, lipophilicity (LogP), and polar surface area (PSA) |
|---|---|
| Target Compound Data | MW = 285.34 g·mol⁻¹; LogP = 4.46; PSA = 58.56 Ų |
| Comparator Or Baseline | Bumetanide: MW = 364.42 g·mol⁻¹; LogP ≈ 2.5–3.0 (estimated from structure); PSA ≈ 118 Ų |
| Quantified Difference | ΔMW = −79.08 g·mol⁻¹ (−21.7%); ΔLogP ≈ +1.5 to +2.0 log units; ΔPSA ≈ −59 Ų (−50%) |
| Conditions | Calculated physicochemical properties (Chemsrc, ChEBI); RP-HPLC separation on Discovery C18, 250 × 4.6 mm, 5 μm, isocratic 50:50 0.1% o-phthalaldehyde–acetonitrile, 1.0 mL·min⁻¹, PDA detection at 254 nm |
Why This Matters
The ~22% mass difference and divergent chromatographic retention are critical for unambiguous identification and quantification of this impurity in bumetanide drug substance and drug product release testing under ICH Q3A/Q3B guidelines.
- [1] ChEBI. Bumetanide (CHEBI:3213). MW 364.42 g·mol⁻¹; formula C₁₇H₂₀N₂O₅S. View Source
- [2] DrugBank / ChEBI. Bumetanide PSA and LogP data; comparison with des-sulfamoyl analog. View Source
- [3] Kumar PS, Krishna Mohan GV, Babu AN. RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Asian J Chem. 2019;31(10):2215-2221. Separation on Discovery C18, 250 × 4.6 mm, 5 μm; mobile phase 50:50 0.1% o-phthalaldehyde–acetonitrile; flow rate 1.0 mL·min⁻¹; detection at 254 nm. View Source
